molecular formula C15H16ClNO3S2 B4585112 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4585112
M. Wt: 357.9 g/mol
InChI Key: VQSKLXRNUJZLOP-XFFZJAGNSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, cyclization, and substitution reactions. Although the specific synthesis of "4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one" is not detailed, similar compounds, such as thiazolidinones and thiazolopyridines, are synthesized through multi-step processes. These processes typically start from simple precursors, followed by specific reactions to introduce various functional groups or to form the thiazole ring, a core structure in these molecules (Kaminskyy et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These analyses provide insights into the electronic properties, bond lengths, and angles, offering a deeper understanding of the compound's reactivity and properties. For instance, the crystal structure analysis of similar compounds reveals the presence of hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity (Delgado et al., 2005).

Scientific Research Applications

Spectroscopic Identification and Molecular Docking Studies

Research on thiazole derivatives highlights their significance in understanding molecular structure, electronic properties, and vibrational spectra. For instance, studies employing density functional theory (DFT) calculations have elucidated the molecular-orbital interactions and structural investigations of these compounds. Spectroscopic techniques, combined with theoretical quantum chemical calculations, provide deep insights into the chemical reactivity and electron density distributions. Moreover, molecular docking studies have shown the potential of thiazole derivatives in targeting cancer proteins, suggesting their applicability in designing anticancer agents (Shanmugapriya et al., 2022).

Synthesis and Structural Analysis

The synthesis and structural analysis of thiazole derivatives have been a focal point of research due to their broad spectrum of biological activities. New methodologies for synthesizing these compounds, as well as detailed structural characterizations using elemental analysis, IR, NMR, and X-ray diffraction, contribute to our understanding of their chemical properties and potential applications in medicinal chemistry (Popov-Pergal et al., 2010).

Corrosion Inhibition

Thiazole derivatives have been investigated for their corrosion inhibition properties, particularly on metals in acidic environments. The evaluation of these compounds reveals their effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures in industrial applications. The mechanisms behind their inhibitory effects, explored through electrochemical measurements and theoretical studies, pave the way for developing new corrosion inhibitors (El aoufir et al., 2020).

properties

IUPAC Name

(4Z)-4-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)8-12(19-2)13(9)20-3/h6-8H,4-5H2,1-3H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSKLXRNUJZLOP-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=C(C(=CC(=C2)Cl)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=C(C(=CC(=C2)Cl)OC)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
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4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

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